N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N7O3 and its molecular weight is 333.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide represents a novel class of bioactive molecules that integrate the pharmacological properties of both the oxadiazole and triazole moieties. This article delves into the biological activities associated with this compound by examining its synthesis, pharmacological effects, and potential therapeutic applications.
1. Structural Overview
The compound features two key heterocyclic components:
- 3-methyl-1,2,4-oxadiazole : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- 1-methyl-1H-1,2,3-triazole : Recognized for its role in enhancing the bioactivity of various medicinal compounds.
2. Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the oxadiazole ring.
- Synthesis of the triazole derivative.
- Coupling reactions to form the final piperidine carboxamide structure.
3.1 Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole and triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Compound A | 16 | S. aureus |
Compound B | 8 | E. coli |
Compound C | 32 | P. aeruginosa |
3.2 Anticancer Activity
The anticancer potential of this compound has been explored through various studies that demonstrate its ability to inhibit cell growth in several cancer cell lines:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
Cell viability assays reveal IC50 values ranging from 10 to 20 μM, indicating potent cytotoxic effects . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 10 | Enzyme inhibition |
HT-29 | 15 | Apoptosis induction |
3.3 Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been documented. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) showed that a similar oxadiazole derivative exhibited strong activity against Mycobacterium bovis, demonstrating its potential in treating tuberculosis .
Case Study 2: Anticancer Properties
Research by Gholampour et al. (2023) highlighted the effectiveness of triazole derivatives in inducing apoptosis in cancer cells through mitochondrial pathway activation .
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLBWBRBMHKKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.